molecular formula C22H22FN3O3 B2569359 8-(2-フルオロベンゾイル)-3-フェネチル-1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン CAS No. 1021127-18-3

8-(2-フルオロベンゾイル)-3-フェネチル-1,3,8-トリアザスピロ[4.5]デカン-2,4-ジオン

カタログ番号: B2569359
CAS番号: 1021127-18-3
分子量: 395.434
InChIキー: XAUGIYXTYMLZNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound consists of a spirocyclic core with a triazaspirodecane ring system, which is further functionalized with a fluorobenzoyl and a phenylethyl group.

科学的研究の応用

Pharmacological Applications

  • Prolyl Hydroxylase Inhibition
    • The compound has been identified as a potential inhibitor of the prolyl hydroxylase family of enzymes. These enzymes play a critical role in the regulation of hypoxia-inducible factors (HIFs), which are essential for cellular responses to low oxygen levels. Inhibition of these enzymes can lead to increased erythropoietin production, making it a candidate for treating anemia .
  • Cardioprotective Properties
    • Recent studies have shown that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit permeability transition pores in mitochondria, suggesting cardioprotective effects. This mechanism may prevent side effects associated with other cardioprotective agents like Oligomycin A .
  • Anticancer Activity
    • The structural characteristics of triazaspiro compounds allow them to interact with various biological targets, potentially leading to anticancer effects. Research indicates that modifications to the triazaspiro structure can enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting proliferation .
  • In Vivo Studies on Erythropoietin Regulation
    • A study demonstrated that administering triazaspiro derivatives led to significant increases in erythropoietin levels in animal models, indicating a robust pharmacodynamic response suitable for treating anemia .
  • Cardioprotection in Ischemic Conditions
    • Another investigation focused on the cardioprotective effects of these compounds during ischemic conditions in rat models. Results showed reduced myocardial injury and improved recovery metrics post-ischemia when treated with triazaspiro derivatives .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the use of commercially available reagents. One common approach is the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization and functionalization steps . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the high purity of the final product.

化学反応の分析

Types of Reactions

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

類似化合物との比較

Similar Compounds

Uniqueness

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

生物活性

The compound 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the triazaspirodecane family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26FN3O3C_{24}H_{26}FN_3O_3, with a molecular weight of approximately 425.48 g/mol. The presence of a fluorobenzoyl group and a phenylethyl moiety contributes to its unique pharmacological profile.

Research indicates that compounds within the triazaspirodecane class exhibit significant interactions with various biological targets. Specifically, they have been identified as potent inhibitors of the prolyl hydroxylase (PHD) family of enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can lead to increased levels of erythropoietin (EPO), promoting erythropoiesis and potentially treating anemia .

MechanismDescription
PHD InhibitionInhibits prolyl hydroxylases, leading to increased EPO levels
Antimicrobial ActivityExhibits activity against various bacterial strains
CytotoxicityPotential cytotoxic effects on cancer cell lines

Biological Activity

The biological activity of 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been evaluated in several studies:

  • Erythropoiesis Stimulation : In preclinical models, this compound has been shown to significantly upregulate EPO production in vivo, suggesting its potential as a treatment for anemia .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of triazaspirodecane compounds exhibit antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The introduction of specific substituents enhances this activity .
  • Cytotoxic Effects : Some derivatives have demonstrated selective cytotoxicity against cancer cell lines, indicating potential applications in oncology .

Case Studies

Several case studies have highlighted the efficacy and safety profile of compounds related to 8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione:

  • Study on Anemia Treatment : A study involving animal models showed that administration of this compound resulted in a marked increase in hemoglobin levels and red blood cell counts compared to controls .
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of various derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds with similar structures showed significant inhibitory effects on bacterial growth .

Safety Profile

Safety assessments have indicated that while the compound exhibits promising biological activities, careful monitoring is essential due to potential off-target effects. For example, some derivatives were noted to cause elevated liver enzymes in preclinical trials, necessitating further optimization .

特性

IUPAC Name

8-(2-fluorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c23-18-9-5-4-8-17(18)19(27)25-14-11-22(12-15-25)20(28)26(21(29)24-22)13-10-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUGIYXTYMLZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。